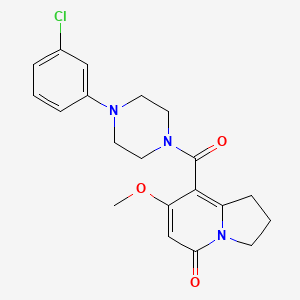

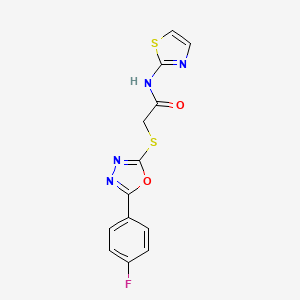

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a 3-chlorophenyl group suggests that it might have interesting biological properties, as chlorinated aromatics are often used in drug design .

Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds containing piperazine rings can participate in a variety of chemical reactions. For example, the piperazine nitrogen atoms can act as nucleophiles in reactions with electrophiles . The carbonyl group could potentially be reduced or form derivatives .

Scientific Research Applications

Synthesis and Biological Activity

The compound , due to its complex structure involving a piperazine core, is part of a broader category of compounds known for their versatile applications in medicinal chemistry. Research into similar compounds has yielded promising results across various fields, including antimicrobial, anticancer, and antituberculosis activities.

Antimicrobial and Antifungal Applications : A study by Bektaş et al. (2007) on related 1,2,4-triazole derivatives, which share a structural motif with the compound of interest, found that certain derivatives possess good to moderate antimicrobial activities against tested microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas. Additionally, Mallikarjuna et al. (2014) synthesized derivatives with notable anticancer and antituberculosis activities, highlighting the potential of such compounds in addressing significant health threats S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep.

Antitumor Activities : The compound's structural family has been explored for antitumor properties as well. Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety, revealing promising antiproliferative agents against breast cancer cells, indicating a potential therapeutic application in oncology L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı.

Chemical Synthesis and Characterization

Synthetic Pathways : Research efforts have also focused on the synthetic pathways and chemical characterization of related compounds. For instance, Wujec and Typek (2023) reported on the synthesis of a novel triazole derivative, showcasing the methodologies applicable to crafting compounds within this chemical class, which might provide insights into the synthesis of the compound M. Wujec, R. Typek.

Electrochemical Characterization : Milanesi et al. (2021) explored the electrochemical behavior and voltammetric determination of aryl piperazines, which could be relevant for analytical studies involving the compound of interest, aiding in its detection and quantification in various matrices Chiara Lucia Milanesi, S. Protti, Debora Chiodi, A. Profumo, D. Merli.

properties

IUPAC Name |

8-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-27-17-13-18(25)24-7-3-6-16(24)19(17)20(26)23-10-8-22(9-11-23)15-5-2-4-14(21)12-15/h2,4-5,12-13H,3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPMCVFEOHQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)

![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)

![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)